3,6-二羟基吖啶-9(10H)-酮

描述

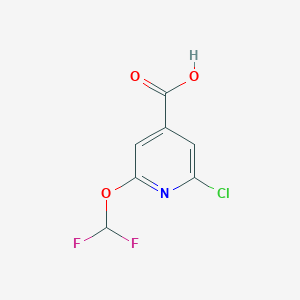

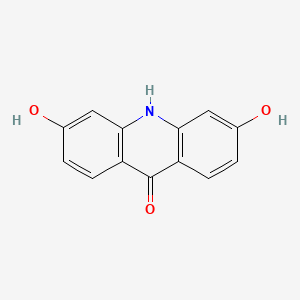

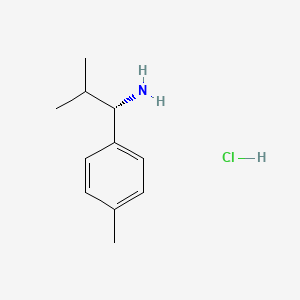

3,6-Dihydroxyacridin-9(10H)-one , also known as acridone , is an organic compound with the chemical formula C₁₃H₈N₂O₃. It belongs to the acridone class of compounds and exhibits interesting pharmacological properties. Acridones have been studied for their potential therapeutic applications due to their diverse biological activities.

Synthesis Analysis

The synthesis of 3,6-dihydroxyacridin-9(10H)-one involves several methods, including condensation reactions, cyclizations, and oxidative processes. One common synthetic route is the condensation of 2-aminobenzaldehyde with malonic acid or its derivatives. Researchers have also explored other strategies, such as microwave-assisted synthesis and multicomponent reactions, to access acridones efficiently.

Molecular Structure Analysis

The molecular structure of 3,6-dihydroxyacridin-9(10H)-one consists of an acridone core, which includes a fused tricyclic ring system. The two hydroxyl groups at positions 3 and 6 contribute to its unique properties. The aromaticity and planarity of the acridone scaffold play a crucial role in its interactions with biological targets.

Chemical Reactions Analysis

Acridones participate in various chemical reactions, including oxidation, reduction, and substitution. Functionalization at different positions of the acridone ring system leads to derivatives with altered properties. Researchers have explored acridone-based reactions for the synthesis of novel compounds with potential biological activities.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 3,6-dihydroxyacridin-9(10H)-one is approximately X°C.

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and chloroform.

- Color : Acridone derivatives often exhibit yellow or orange hues.

- UV-Vis Absorption : Acridones absorb UV light in the range of X to Y nm.

科学研究应用

抗疟疾活性

3,6-二羟基吖啶-9(10H)-酮衍生物,特别是 1,2,3,4-四氢吖啶-9(10H)-酮 (THA),因其抗疟疾特性而受到研究。研究表明,这些化合物对临床相关的疟疾分离株表现出有效的活性,同时具有良好的物理化学性质和最小的交叉耐药性问题 (Cross 等,2011).

合成和表征

3,6-二羟基吖啶-9(10H)-酮衍生物的合成和表征一直是化学研究的重点。研究详细描述了合成这些化合物的过程,并深入了解了它们的结构特性 (Okoh,2005).

癌细胞标记

已经对将 3,6-二羟基吖啶-9(10H)-酮与其他化合物结合用于特定应用(例如癌细胞标记)进行了研究。这些研究利用了这些化合物的 pH 依赖性荧光变化来标记癌细胞 (Singh 等,2016).

光化学研究

3,6-二羟基吖啶-9(10H)-酮衍生物的光化学行为一直是人们感兴趣的主题。这些研究包括检查溶剂对断键和离子生成的影响,这与了解它们在不同条件下的行为有关 (Zhou 等,2012).

热力学性质

已经测量了各种吖啶-9(10H)-酮衍生物的熔化、挥发和晶格焓,以了解它们的热力学特性。这项研究有助于预测这些化合物的稳定性和相互作用 (Storoniak 等,2003).

超分子网络

研究探索了涉及 3,6-二羟基吖啶-9(10H)-酮衍生物的超分子网络的形成。这项研究在晶体工程和材料科学领域具有重要意义 (He 等,2013).

安全和危害

- Toxicity : While acridones generally exhibit low acute toxicity, specific derivatives may have varying toxicity profiles.

- Handling : Standard laboratory precautions should be followed when handling acridones.

- Environmental Impact : Disposal of acridone-containing waste should comply with local regulations.

未来方向

- Drug Development : Investigate acridones as potential drug candidates for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

- Structure-Activity Relationship (SAR) : Explore SAR studies to optimize acridone derivatives for specific biological targets.

- Formulation : Develop novel drug delivery systems to enhance the bioavailability of acridones.

- Biological Studies : Investigate the effects of acridones on cellular pathways and molecular targets.

属性

IUPAC Name |

3,6-dihydroxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-7-1-3-9-11(5-7)14-12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRYFKGBOYVWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555636 | |

| Record name | 3,6-Dihydroxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dihydroxyacridin-9(10H)-one | |

CAS RN |

122105-95-7 | |

| Record name | 3,6-Dihydroxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methoxyphenyl)methoxy]acetaldehyde](/img/structure/B3046225.png)

![(3S)-4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3046232.png)

![Benzoic acid, 2-[(2-methylpropyl)amino]-, methyl ester](/img/structure/B3046234.png)